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Compound of Interest

Compound Name:
Methyl phenyl

cyanocarbonimidodithioate

CAS No.: 152381-91-4

Cat. No.: B122312

Get Quote

-Cyano Guanidines and Heterocycles Reagent Class:

-Cyano Dithioimidocarbonates

Executive Summary
In the development of histamine H2-receptor antagonists (e.g., cimetidine analogs) and various

agrochemicals, the construction of the

-cyano guanidine core is a critical step. While Dimethyl cyanocarbonimidodithioate is the
standard reagent for this transformation, it often suffers from statistical byproduct formation
when two different amines are introduced.

Methyl phenyl cyanocarbonimidodithioate (MPCD) solves this problem by utilizing two

different leaving groups with distinct reactivity profiles: a thiophenolate (

-Ph) and a methanethiolate (

-Me). This "programmed" reactivity allows chemists to perform sequential nucleophilic

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b122312#bc-rfq
https://www.benchchem.com/product/b122312/docs?utm_src=pdf-body#application-note-high-precision-synthesis-with-methyl-phenyl-cyanocarbonimidodithioate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122312?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


substitutions with near-perfect regiocontrol, enabling the one-pot synthesis of complex,
unsymmetrical structures that are difficult to access via symmetric reagents.

Chemical Profile & Mechanism[1][2][3][4][5]
The Reagent

IUPAC Name: Methyl phenyl

-cyanocarbonimidodithioate

Structure:

CAS Number: 152381-91-4[1]

Role: Dielectrophilic "C1" synthon.

The Mechanistic Advantage (The "Leaving Group
Ladder")
The utility of MPCD rests on the significant difference in leaving group ability (

of the conjugate acid) between the two sulfur substituents.

Leaving Group Conjugate Acid (approx.) Reactivity Order

Thiophenolate (

)
Thiophenol 6.6

High (Displaced at

- RT)

Methanethiolate (

)
Methanethiol 10.4

Low (Requires

Reflux/Catalyst)

Strategic Implication: When MPCD is treated with the first nucleophile (Amine A), the reaction

proceeds exclusively via the displacement of the

-Ph group. The resulting intermediate (

-methyl
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-cyanoisothiourea) is stable at room temperature, allowing for purification or the immediate
addition of a second, different nucleophile (Amine B) to displace the

-Me group.

Visualization: Reaction Pathways
The following diagram illustrates the chemoselective pathways available using MPCD.

Methyl phenyl
cyanocarbonimidodithioate

(MPCD)

Stable Intermediate
(S-Methyl-N'-cyanoisothiourea)

Step 1: 0°C to RT
Displacement of PhS-

3-Amino-5-methylthio-
1,2,4-triazole

Cyclization
(-PhSH, -MeOH)

Amine A
(R-NH2)

Unsymmetrical
N-Cyano Guanidine

Step 2: Reflux
Displacement of MeS-

Amine B
(R'-NH2)

Hydrazine
(NH2-NHR)

Click to download full resolution via product page

Figure 1: Chemoselective workflow for MPCD. The PhS group serves as the primary leaving

group, enabling the isolation of the S-methyl intermediate.

Experimental Protocols
Protocol A: Synthesis of Unsymmetrical -Cyano
Guanidines
Target: Synthesis of

-cyano-

-benzyl-

-methylguanidine (Model Compound).

Materials:
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Methyl phenyl cyanocarbonimidodithioate (1.0 eq)

Benzylamine (1.0 eq)

Methylamine (2.0 M in THF, 1.2 eq)

Acetonitrile (ACN) or Ethanol (EtOH)

Triethylamine (TEA) (Optional, 1.0 eq)

Step-by-Step Procedure:

First Displacement (Selective):

Dissolve MPCD (10 mmol) in ACN (20 mL) and cool to

in an ice bath.

Add Benzylamine (10 mmol) dropwise over 10 minutes. Note: TEA can be added to

scavenge the generated thiophenol, but is often unnecessary if the amine is nucleophilic

enough.

Stir at

for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of MPCD and

formation of the

-methyl-

-benzyl-

-cyanoisothiourea intermediate. The distinct smell of thiophenol will be present.

Optional Work-up: If high purity is required, evaporate solvent and recrystallize the

intermediate from EtOH to remove thiophenol. For "one-pot" procedures, proceed to Step

2.

Second Displacement (Forcing):
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To the reaction mixture (or redissolved intermediate), add Methylamine solution (12 mmol).

Heat the mixture to reflux (

) for 4–6 hours. The methylthio group (

-Me) is a poorer leaving group and requires thermal energy to displace.

Monitor by TLC for the disappearance of the isothiourea intermediate.

Isolation:

Cool to RT and concentrate under reduced pressure.

Dissolve residue in EtOAc and wash with

(2x) to remove the generated thiophenol and methanethiol byproducts. Critical Safety
Step: Thiophenol is toxic and malodorous; basic wash sequesters it as the salt.

Dry organic layer over

, filter, and concentrate.[2][3]

Purify via flash column chromatography (typically

).

Protocol B: Heterocycle Synthesis (Benzimidazoles)
Target: Synthesis of 2-Cyanoamino-benzimidazole derivatives.

Rationale: MPCD acts as a cyclization agent with 1,2-diamines.

Reaction Setup:

Dissolve

-phenylenediamine (10 mmol) in Ethanol (30 mL).

Add MPCD (10 mmol).
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Cyclization:

Heat to reflux for 6–12 hours.

Mechanism: The primary amine of the diamine displaces the

-Ph group first (fast). The second amine then attacks the central carbon, displacing the

-Me group (slow), effecting ring closure.

Purification:

The product often precipitates upon cooling. Filter and wash with cold ethanol.

Quantitative Comparison: MPCD vs. Dimethyl
Analog
The following table highlights why a researcher would choose MPCD over the cheaper

Dimethyl Cyanocarbonimidodithioate (DMCD).

Feature Dimethyl Analog (DMCD)
Methyl Phenyl Analog
(MPCD)

Leaving Groups
-Me /

-Me (Identical)

-Ph /

-Me (Differentiated)

Selectivity
Statistical (requires excess of

first amine or slow addition)

High (Kinetic control via PhS

displacement)

Reaction Temp (Step 1) RT to Reflux to RT

Byproducts
Methanethiol (Gas, difficult to

trap)

Thiophenol (Liquid, easy to

sequester with base)

Yield (Unsymmetrical) 40–60% (typical) 85–95% (typical)

Safety & Handling Guidelines
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Thiophenol Generation: The displacement of the phenoxy/phenylthio group generates

thiophenol (

). This compound is toxic and has an extremely potent, disagreeable odor.

Control: All reactions must be performed in a well-ventilated fume hood.

Neutralization: Treat all glassware and waste streams with a bleach solution (sodium

hypochlorite) to oxidize residual thiols to sulfonates before disposal.

Cyanide Content: While the cyano group is covalently bonded, combustion or strong acid

hydrolysis can release

. Avoid contact with strong acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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